Cas no 2227963-13-3 (rac-2-{(1S,5R)-2-(aminomethyl)bicyclo3.1.0hexan-2-yloxy}ethan-1-ol)
rac-2-{(1S,5R)-2-(aminomethyl)bicyclo3.1.0hexan-2-yloxy}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- rac-2-{(1S,5R)-2-(aminomethyl)bicyclo3.1.0hexan-2-yloxy}ethan-1-ol
- 2227963-13-3
- rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol
- EN300-1293940
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- Inchi: 1S/C9H17NO2/c10-6-9(12-4-3-11)2-1-7-5-8(7)9/h7-8,11H,1-6,10H2/t7-,8+,9?/m1/s1
- InChI Key: KIGGDIIAIVHJPM-WGTSGOJVSA-N
- SMILES: O(CCO)C1(CN)CC[C@@H]2C[C@@H]21
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 55.5Ų
rac-2-{(1S,5R)-2-(aminomethyl)bicyclo3.1.0hexan-2-yloxy}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293940-1.0g |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1293940-50mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 50mg |
$1068.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-100mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 100mg |
$1119.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-250mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 250mg |
$1170.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-500mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 500mg |
$1221.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-1000mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 1000mg |
$1272.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-2500mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 2500mg |
$2492.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-5000mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 5000mg |
$3687.0 | 2023-09-30 | ||
| Enamine | EN300-1293940-10000mg |
rac-2-{[(1S,5R)-2-(aminomethyl)bicyclo[3.1.0]hexan-2-yl]oxy}ethan-1-ol |
2227963-13-3 | 10000mg |
$5467.0 | 2023-09-30 |
rac-2-{(1S,5R)-2-(aminomethyl)bicyclo3.1.0hexan-2-yloxy}ethan-1-ol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on rac-2-{(1S,5R)-2-(aminomethyl)bicyclo3.1.0hexan-2-yloxy}ethan-1-ol
Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1-ol: A Comprehensive Overview
Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1-ol, also known by its CAS number 2227963-13-3, is a complex organic compound with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique bicyclic structure and the presence of an amino group, which contribute to its diverse chemical properties and biological activities.
The molecular structure of Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1-ol is characterized by a bicyclo[3.1.0]hexane ring system, which is a fused bicyclic framework consisting of three carbons in one ring and one carbon in the other. This structure imparts rigidity and stability to the molecule, making it an interesting candidate for various chemical modifications and applications.
Recent studies have highlighted the importance of bicyclic compounds like Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1-ol in drug discovery processes. The presence of an amino group in the molecule enhances its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic core followed by functionalization to introduce the amino group and hydroxyl group at specific positions on the molecule. Researchers have employed various methodologies, including ring-closing metathesis and stereoselective additions, to achieve high yields and optimal stereochemistry.
In terms of biological activity, Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1-ol has shown promise as a potential lead compound in the development of new therapeutic agents. Its ability to modulate enzyme activity and influence cellular signaling pathways makes it a valuable tool in exploring novel treatment options for various diseases.
Moreover, the compound's stereochemistry plays a critical role in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The (1S,5R) configuration ensures that the molecule interacts effectively with biological systems while maintaining stability under physiological conditions.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1-ol. These studies provide insights into how the molecule binds to target proteins at atomic resolution, facilitating the design of more potent and selective analogs.
In conclusion, Rac-2-{(1S,5R)-2-(Aminomethyl)bicyclo[3.1.0]hexan-2-yloxy}ethan-1 ol, with its unique structural features and promising biological properties, represents a significant advancement in organic chemistry and pharmacology research.
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